N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-20(2)16-17-9-12-8-13(3-4-14(12)19-16)18-15(21)7-11-5-6-22-10-11/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREIMDYOZBWGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural attributes:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 346.46 g/mol
- Structural Features : Contains a tetrahydroquinazoline core with a dimethylamino group and a thiophene moiety, enhancing its solubility and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes involved in inflammatory processes and cancer progression. The presence of the dimethylamino group may enhance binding affinity to target enzymes.
- Anti-inflammatory Activity : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in inflammatory pathways .
- Antimicrobial Properties : The sulfonamide group in related compounds suggests potential antibacterial activity by mimicking para-aminobenzoic acid (PABA), essential for bacterial folate synthesis.
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of quinazoline derivatives similar to this compound. Results indicated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, suggesting a mechanism involving COX and iNOS inhibition .
- Antimicrobial Efficacy : Research on quinazoline derivatives demonstrated effective antimicrobial properties against various bacterial strains at low concentrations. The compound's structure likely enhances its interaction with bacterial enzymes necessary for survival.
- Antitumor Activity : Preliminary studies have shown that structurally similar compounds exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide exhibit significant antimicrobial properties. The mechanism of action is primarily attributed to the inhibition of bacterial growth by mimicking para-aminobenzoic acid (PABA), which is crucial for folate synthesis in bacteria.
Case Studies:
- A study demonstrated that derivatives with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL for certain derivatives.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 16 | Pseudomonas aeruginosa |
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation, such as the lipoxygenase pathway.
Case Studies:
- Molecular docking studies indicated that the compound could bind effectively to the active site of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.
Case Studies:
- In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF7) cells with IC50 values lower than 50 µM .
- Another study highlighted that the compound could induce apoptosis in cancer cells through the activation of caspase pathways .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | <50 | Apoptosis via caspase activation |
| HeLa | <40 | Cell cycle arrest |
| A549 | <30 | Induction of oxidative stress |
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes relevant to metabolic pathways associated with disease progression.
Case Studies:
- Research has indicated that similar compounds can inhibit acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug activation.
| Conditions | Products | Yield | Monitoring Method |
|---|---|---|---|
| 1M HCl, reflux, 6h | 2-(Thiophen-3-yl)acetic acid + 6-amino-2-(dimethylamino)-5,6,7,8-THQ | 78% | TLC (Rf: 0.3→0.7) |
| 0.5M NaOH, RT, 24h | Sodium 2-(thiophen-3-yl)acetate + 6-amino-2-(dimethylamino)-5,6,7,8-THQ | 65% | NMR (disappearance of δ 2.0 ppm) |
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Electrophilic Substitution at the Thiophene Ring
The electron-rich thiophene moiety participates in electrophilic substitutions, such as sulfonation or halogenation, at the 2- or 5-positions.
Regioselectivity : Directed by the electron-donating acetamide group, substitutions occur preferentially at the 5-position .
Nucleophilic Reactions at the Dimethylamino Group
The dimethylamino substituent undergoes alkylation or oxidation, modifying the compound’s basicity and solubility.
| Reaction | Reagents | Product | Yield | Analysis |
|---|---|---|---|---|
| Methylation | CH3I, K2CO3, DMF, 50°C, 4h | Trimethylammonium iodide salt | 89% | ¹H NMR: δ 3.2 (s, 9H) |
| Oxidation | H2O2, AcOH, 60°C, 3h | N-Oxide derivative | 45% | HPLC purity: 92% |
Applications : Quaternary ammonium salts enhance water solubility for pharmacokinetic optimization .
Cyclization and Ring-Opening Reactions
The tetrahydroquinazoline core participates in ring-opening under strong acids or bases, forming linear intermediates that re-cyclize under controlled conditions.
Mechanistic Insight : Ring-opening is favored by protonation of the tertiary amine, destabilizing the bicyclic system .
Cross-Coupling Reactions
The thiophene ring enables palladium-catalyzed couplings, facilitating structural diversification.
Applications : These reactions enable the introduction of aryl or alkynyl groups for SAR studies .
Q & A
Q. What synthetic methodologies are reported for preparing derivatives of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide?
Synthetic routes often involve cyclization reactions and functional group modifications. For example, 1,3,4-thiadiazole derivatives are synthesized using N-phenylhydrazinecarboxamides and isothiocyanatoethylcarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to achieving high yields, as seen in similar acetamide derivatives where yields ranged from 60% to 73% under controlled conditions .
Q. What analytical techniques are essential for characterizing this compound and its analogs?
Key techniques include:
- 1H/13C NMR spectroscopy to confirm substituent positions and hydrogen environments, as demonstrated for pyridine-tetrahydronaphthalene hybrids .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns, with comparisons to calculated values .
- IR spectroscopy to identify functional groups (e.g., carbonyl, amide) via vibrational modes .
Q. How can researchers design initial biological activity assays for this compound?
Standard protocols include:
- In vitro cytotoxicity screening against cancer cell lines (e.g., MTT assay), as applied to pyridine derivatives with tetrahydronaphthalene scaffolds .
- Enzyme inhibition assays targeting kinases or proteases, leveraging structural similarities to thiadiazole-based inhibitors .
Advanced Research Questions
Q. How can computational methods enhance the synthesis and optimization of this compound?
The ICReDD framework integrates quantum chemical calculations and reaction path searches to predict optimal conditions (e.g., solvent, temperature) and intermediates, reducing trial-and-error experimentation. This approach creates a feedback loop where experimental data refine computational models, accelerating reaction discovery . For example, DFT calculations could predict regioselectivity in cyclization steps, guiding synthetic routes.
Q. What statistical strategies are effective in resolving contradictory data (e.g., variable biological activity or synthetic yields)?
- Design of Experiments (DoE) minimizes variables while maximizing information output. For instance, factorial designs can identify interactions between temperature, catalyst loading, and solvent polarity .
- Multivariate analysis (e.g., PCA or PLS) isolates factors contributing to variability in biological assays .
Q. How can structural modifications improve target specificity or pharmacokinetic properties?
- Bioisosteric replacement : Substitute the thiophene ring with other heterocycles (e.g., furan or pyridine) to modulate lipophilicity .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, as seen in tetrazole-containing analogs .
- Pharmacophore mapping : Use docking studies to align substituents with binding pockets of target proteins .
Q. What advanced analytical methods address challenges in purity assessment or degradation profiling?
Q. How can researchers validate mechanistic hypotheses for observed biological activity?
- Kinetic studies : Measure time-dependent inhibition of target enzymes (e.g., fluorescence-based assays) .
- Gene expression profiling : RNA-seq or qPCR identifies downstream pathways affected by the compound .
- Metabolomics : Track metabolite changes in treated cells to link activity to metabolic disruption .
Methodological Considerations
Q. What are best practices for scaling up laboratory-scale synthesis?
- Process intensification : Use flow chemistry to maintain reaction control during scale-up, reducing side reactions .
- Membrane separation technologies purify intermediates efficiently, minimizing yield loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
